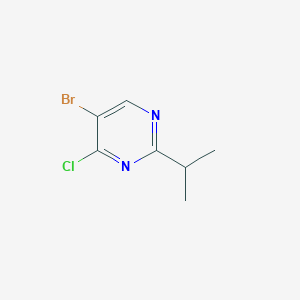
5-Bromo-4-chloro-2-cyclopropylpyrimidine
Overview
Description
5-Bromo-4-chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H6BrClN2 and a molecular weight of 233.49 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrClN2/c8-5-3-10-7 (4-1-2-4)11-6 (5)9/h3-4H,1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 233.49 .Scientific Research Applications
Antiviral Activity
5-Bromo-4-chloro-2-cyclopropylpyrimidine derivatives exhibit significant antiviral properties. They have been studied for their inhibitory effects against various DNA viruses, such as herpes simplex virus, cytomegalovirus, and varicella-zoster virus, as well as retroviruses like human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Regioselectivity in Chemical Reactions
This compound has been utilized in studies examining regioselective displacement reactions, which are pivotal in synthesizing specific chemical structures. The compound's interaction with ammonia and secondary amines has been explored, contributing valuable insights into regioselective synthesis (Doulah et al., 2014).
Synthesis of Novel Derivatives
It is also employed in the synthesis of new chemical entities like thiazolo[4,5‐d]pyrimidine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Bakavoli et al., 2006).
Catalysis and Chemical Synthesis
The compound is used in catalysis studies, particularly in Pd/C–copper-catalyzed coupling reactions. This has implications in developing more efficient and selective synthesis methods for various organic compounds (Pal et al., 2006).
Discovery of Unexpected Chemical Reactions
Unexpected cyclization reactions during the synthesis of certain compounds from derivatives of this compound have been reported. These findings can lead to the development of new synthetic pathways and compounds (Dang et al., 2008).
Safety and Hazards
Future Directions
5-Bromo-4-chloro-2-cyclopropylpyrimidine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound may have significant future applications in the development of new treatments for diabetes.
Relevant Papers The paper “Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors” discusses the use of this compound in the synthesis of SGLT2 inhibitors .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-4-chloro-2-cyclopropylpyrimidine is currently unavailable . These properties are critical for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
5-bromo-4-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGWKODQKGFMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044767-90-9 | |
| Record name | 5-bromo-4-chloro-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)

![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)
![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)

![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)




![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)

